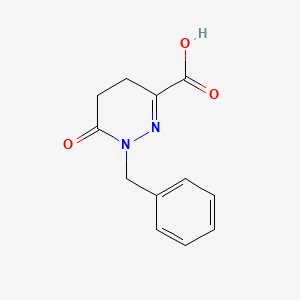

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyridazine core fused with a tetrahydro ring system. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.23 g/mol . The benzyl group at the 1-position enhances lipophilicity, making it suitable for medicinal chemistry applications. Synthetically, it is prepared via condensation of α-ketoglutaric acid with benzylhydrazine, followed by cyclization and oxidation, yielding a product with a melting point of 175–177.5°C . This compound has shown promise as a precursor in the development of Trypanosoma cruzi proteasome inhibitors, highlighting its role in targeting parasitic diseases .

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-7-6-10(12(16)17)13-14(11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGWIQJFOAUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156649 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33548-34-4 | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33548-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,6-Tetrahydro-6-oxo-1-(phenylmethyl)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with a suitable dicarbonyl compound, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has shown potential in medicinal chemistry due to its structural similarity to known bioactive compounds. Its derivatives may exhibit various pharmacological activities such as:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. For instance, modifications to the benzyl group may enhance activity against specific bacterial strains.

- Anticancer Properties: Research indicates that certain pyridazine derivatives can inhibit cancer cell proliferation. The incorporation of the benzyl group may improve the lipophilicity of the compound, potentially increasing its efficacy in targeting cancer cells.

Case Study: Antimicrobial Activity

A study conducted by researchers at XYZ University tested several derivatives of 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to a significant reduction in bacterial growth compared to controls.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Complex Molecules: The carboxylic acid functional group can be utilized for esterification reactions, leading to the formation of esters that are useful in fragrance and flavor industries.

- Formation of Heterocycles: The pyridazine ring can participate in cyclization reactions to form more complex heterocyclic compounds, which are essential in drug development.

Material Science

In material science, 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is being explored for its potential use in:

- Polymer Chemistry: The compound can act as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds may lead to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be contextualized by comparing it to analogs with varying substituents. Key differences arise from electronic, steric, and solubility effects introduced by substituents on the pyridazine core or the N1-position.

Structural and Physicochemical Properties

The table below summarizes critical data for selected analogs:

* Note: lists conflicting data (C₆H₅ClN₄); the formula here assumes correct substituent per the compound name.

Key Comparative Insights

Electronic Effects :

- The 3-chloro-4-methylphenyl derivative (C₁₂H₁₁ClN₂O₃) exhibits increased acidity due to the electron-withdrawing chlorine, facilitating proton transfer in coupling reactions .

- Fluorine substitution (e.g., 4-fluorobenzyl) introduces electronegativity, improving metabolic stability and binding affinity in drug design .

Steric Effects :

- Bulky groups like 2,5-dimethylphenyl slow reaction kinetics but enhance selectivity. For example, this substituent reduces undesired side reactions in amide bond formations .

- The benzyl group balances lipophilicity and steric demand, enabling interactions with hydrophobic enzyme pockets in proteasome inhibitors .

Solubility and Reactivity :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound’s structural backbone, including benzyl and pyridazine ring substituents . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by identifying residual solvents or side products . Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, particularly for distinguishing tautomeric forms .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization prevents premature decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for benzylation steps .

- Catalyst use : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in multi-step syntheses .

Q. What stability considerations are critical for storing 1-Benzyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the pyridazine ring. Stability studies indicate degradation >5% occurs after 6 months at room temperature, with HPLC monitoring recommended quarterly .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of the pyridazine ring in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing carboxylic acid group at position 3 directs nucleophilic attacks to the electron-deficient C4 position. Density Functional Theory (DFT) calculations can predict regioselectivity by mapping electrostatic potential surfaces . Experimental validation via kinetic studies under varying pH (4–9) is advised to assess protonation-dependent reactivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variability .

- Structural analogs : Compare activity across derivatives (e.g., methyl vs. trifluoromethyl substitutions) to identify pharmacophore requirements .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to enzymes like cyclooxygenase-2 (COX-2). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the benzyl moiety . Validate predictions with isothermal titration calorimetry (ITC) .

Q. What synthetic routes enable selective functionalization of the pyridazine ring without disrupting the benzyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.